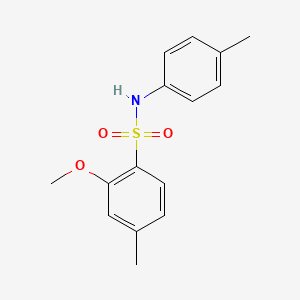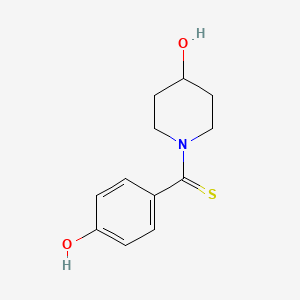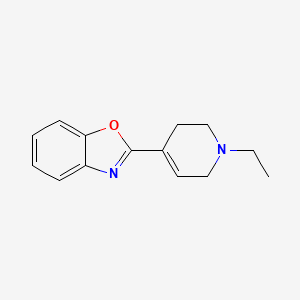
2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives. One common method is the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 4-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide.
Reduction: Formation of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its use in flavoring and fragrance industries.
4-Methoxy-2-methylphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxy-5-methylphenol: Studied for its antioxidant properties.
Uniqueness
2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial enzymes makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-9-6-12(2)10-14(15)19-3/h4-10,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVUGMMJMVTVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B603394.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide](/img/structure/B603395.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B603398.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methylbenzamide](/img/structure/B603399.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)

![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)

